molecular formula C36H41N5O11 B599716 琥珀酰-Ala-Glu-Pro-Phe-AMC CAS No. 142997-30-6

琥珀酰-Ala-Glu-Pro-Phe-AMC

货号: B599716
CAS 编号: 142997-30-6
分子量: 719.748
InChI 键: HOKKGJXGOTWVKM-ZYEMSUIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

It is particularly known for its role as a substrate for peptidyl prolyl isomerases such as Pin1 and Par14 . This compound is utilized to measure protease activity, making it valuable in scientific research.

作用机制

Target of Action

Suc-Ala-Glu-Pro-Phe-AMC is a peptide substrate for the peptidyl prolyl isomerases Pin1 and Par14 . These enzymes play a crucial role in protein folding, which is essential for the proper functioning of cells.

Mode of Action

The compound interacts with its targets, the peptidyl prolyl isomerases, by serving as a substrate. The isomerases catalyze the cis-trans isomerization of proline imidic peptide bonds in the Suc-Ala-Glu-Pro-Phe-AMC molecule . This interaction results in the acceleration of protein folding, enhancing the efficiency of cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Glu-Pro-Phe-AMC is the protein folding pathway. By acting as a substrate for peptidyl prolyl isomerases, it facilitates the isomerization of proline imidic peptide bonds, a critical step in the protein folding process . The downstream effects include the proper functioning of proteins and, consequently, the efficient operation of cellular processes.

Result of Action

The molecular effect of Suc-Ala-Glu-Pro-Phe-AMC’s action is the isomerization of proline imidic peptide bonds, which leads to the acceleration of protein folding . At the cellular level, this results in the proper functioning of proteins and the efficient operation of cellular processes.

生化分析

Biochemical Properties

Suc-Ala-Glu-Pro-Phe-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with proteases, such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerases like Pin1 and Par14 . Upon enzymatic cleavage, the compound releases 7-amino-4-methylcoumarin, which emits fluorescence. This interaction allows researchers to quantitatively determine the activity of these enzymes by measuring the fluorescence intensity .

Cellular Effects

Suc-Ala-Glu-Pro-Phe-AMC influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of Suc-Ala-Glu-Pro-Phe-AMC by enzymes like chymotrypsin and cathepsin G can affect cell signaling pathways by modulating the activity of these proteases . Additionally, the release of 7-amino-4-methylcoumarin can be used to monitor changes in cellular metabolism and enzyme activity, providing insights into cellular functions and responses .

Molecular Mechanism

The molecular mechanism of Suc-Ala-Glu-Pro-Phe-AMC involves its interaction with specific proteases. The compound binds to the active site of enzymes such as chymotrypsin and cathepsin G, where it undergoes cleavage . This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise quantification of protease activity . This mechanism is essential for studying enzyme kinetics and inhibitor screening.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Glu-Pro-Phe-AMC can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C for up to three years in powder form and -80°C for one year in solution . Repeated freeze-thaw cycles can lead to degradation and reduced activity. Long-term studies have shown that the fluorescence signal remains consistent over time, making it a reliable substrate for extended experiments .

Dosage Effects in Animal Models

The effects of Suc-Ala-Glu-Pro-Phe-AMC in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions . It is essential to optimize the dosage to balance the sensitivity of the assay with the safety of the animal models.

Metabolic Pathways

Suc-Ala-Glu-Pro-Phe-AMC is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerases, which play roles in protein degradation and processing . The cleavage of Suc-Ala-Glu-Pro-Phe-AMC by these enzymes releases 7-amino-4-methylcoumarin, which can be used to monitor metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Suc-Ala-Glu-Pro-Phe-AMC is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its solubility and the presence of transporters that facilitate its uptake into cells . Once inside the cells, Suc-Ala-Glu-Pro-Phe-AMC localizes to areas where target proteases are active, allowing for precise monitoring of enzyme activity .

Subcellular Localization

Suc-Ala-Glu-Pro-Phe-AMC exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to compartments or organelles where target proteases, such as chymotrypsin and cathepsin G, are present . This localization is facilitated by targeting signals or post-translational modifications that guide Suc-Ala-Glu-Pro-Phe-AMC to the appropriate sites within the cell . The precise localization ensures accurate measurement of protease activity and cellular responses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Glu-Pro-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Suc-Ala-Glu-Pro-Phe-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required purity standards .

化学反应分析

Types of Reactions

Suc-Ala-Glu-Pro-Phe-AMC primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by specific proteases, leading to the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of the target protease and is carried out in buffered aqueous solutions. Conditions such as pH and temperature are optimized based on the specific enzyme being studied. For instance, assays involving chymotrypsin are often conducted at pH 7.8 and 37°C .

Major Products Formed

The primary product formed from the hydrolysis of Suc-Ala-Glu-Pro-Phe-AMC is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity .

相似化合物的比较

Similar Compounds

Uniqueness

Suc-Ala-Glu-Pro-Phe-AMC is unique due to its specificity for peptidyl prolyl isomerases such as Pin1 and Par14. This specificity makes it particularly valuable in studies focused on these enzymes, distinguishing it from other similar compounds that may target different proteases .

生物活性

Suc-Ala-Glu-Pro-Phe-AMC (also referred to as Suc-AEPF-AMC) is a synthetic peptide compound widely studied for its biological activity, particularly as a substrate for various proteolytic enzymes. This compound consists of a sequence of amino acids—succinylated alanine (Ala), glutamic acid (Glu), proline (Pro), and phenylalanine (Phe)—linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). The unique structure of Suc-Ala-Glu-Pro-Phe-AMC allows for the monitoring of enzymatic activity through fluorescence, making it a valuable tool in biochemical assays and enzyme kinetics studies.

The primary biological activity of Suc-Ala-Glu-Pro-Phe-AMC is its hydrolysis by proteolytic enzymes. Upon cleavage of the peptide bonds by these enzymes, the AMC moiety is released, resulting in a measurable increase in fluorescence. This reaction is particularly useful for studying serine proteases, which are critical in various physiological processes such as digestion, immune response, and blood coagulation .

Enzymatic Hydrolysis

Studies have shown that different proteases exhibit varying degrees of specificity and efficiency when interacting with Suc-Ala-Glu-Pro-Phe-AMC. For instance:

  • Pancreatic trypsin and other serine proteases efficiently hydrolyze this substrate, producing a detectable fluorescent signal that correlates with enzymatic activity.
  • Certain chymases have been identified to selectively cleave this compound, providing insights into their catalytic mechanisms and regulatory roles in physiological processes.

Applications

The fluorescent properties of Suc-Ala-Glu-Pro-Phe-AMC make it particularly advantageous for real-time monitoring of enzymatic reactions. This compound has several applications, including:

  • Enzyme kinetics studies : It allows researchers to quantify the activity of proteases in various biological samples.
  • Screening potential inhibitors : The compound can be used to identify inhibitors that target specific proteases, aiding drug discovery efforts.
  • Biochemical assays : Its use extends to various assays where monitoring proteolytic activity is essential .

Comparative Analysis with Related Compounds

Suc-Ala-Glu-Pro-Phe-AMC shares structural similarities with other fluorogenic substrates for proteases. Below is a comparison table highlighting some notable related compounds:

Compound NameStructure DescriptionUnique Features
Suc-Ala-Ala-Pro-Phe-AMCSimilar structure with two alaninesMore selective for certain serine proteases
Suc-Leu-Leu-Val-Tyr-AMCContains leucine and tyrosineHigher affinity for specific chymotrypsins
Suc-Ala-Glu-Pro-Phe-AMCVariation with glutamic acidUseful for studying glutamyl endopeptidases
Suc-Arg-Val-Tyr-AMCContains arginineEffective substrate for trypsin-like enzymes

This table illustrates the unique characteristics of Suc-Ala-Glu-Pro-Phe-AMC within this group, emphasizing its role in studying specific enzymatic activities.

Case Studies and Research Findings

Several studies have documented the biological activity and utility of Suc-Ala-Glu-Pro-Phe-AMC:

  • Enzyme Specificity Studies : Research demonstrated that serine proteases such as trypsin showed high efficiency in hydrolyzing Suc-Ala-Glu-Pro-Phe-AMC compared to other substrates. This specificity highlights its utility in differentiating enzyme activities in complex biological samples.
  • Inhibitor Screening : A study utilized Suc-Ala-Glu-Pro-Phe-AMC to screen for potential inhibitors against specific serine proteases involved in disease processes. The fluorescent readout allowed for rapid assessment of inhibitor potency and efficacy .
  • Biochemical Assays : The compound has been employed in various biochemical assays to monitor enzyme activity under different conditions, providing insights into enzyme kinetics and regulatory mechanisms .

属性

IUPAC Name

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKGJXGOTWVKM-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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